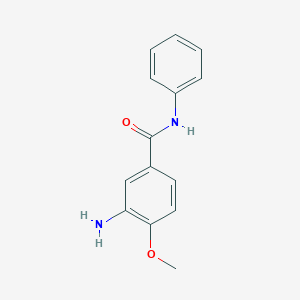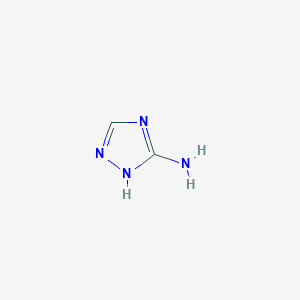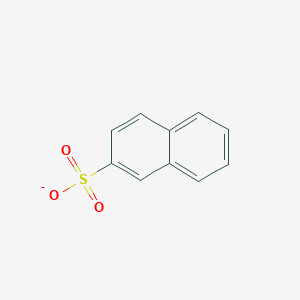
Naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2-sulfonate (NS) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a sulfonated derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and petroleum. NS is an anionic surfactant that has been used in a wide range of research applications, including protein purification, enzyme assays, and membrane studies.
Aplicaciones Científicas De Investigación
Electron Beam Irradiation in Water Treatment
Naphthalene-2-sulfonate (2-NS) has been studied for its behavior under electron beam irradiation in aqueous solutions, often with the addition of oxidants. This research is significant in understanding the degradation of aromatic sulfonated compounds, like 2-NS, in industrial applications. The addition of oxidants like S2O82− or H2O2 enhances the effectiveness of the radiolytic system for 2-NS removal. This demonstrates potential applications in environmental remediation and water treatment processes (Alkhuraiji & Leitner, 2016).
Toxicity and Bioaccumulation in Aquatic Life
Studies have shown that 2-naphthalene sulfonate, used widely in textile industries, can bioaccumulate and exhibit toxicity in aquatic organisms. Its high solubility and resistance to biodegradation pose significant environmental concerns. Research into the toxicity of 2-NS in blood cells of Channa punctatus, a type of fish, has provided insights into the compound's impact on aquatic ecosystems (Mehra & Chadha, 2020).
Electrocoagulation for Water Treatment
The electrocoagulation of naphthalene sulfonates, particularly in the context of wastewater treatment, has been a subject of research. This process, involving stainless steel electrodes, addresses the removal of sulfonates like 2-NS from industrial effluents. The research underscores the importance of optimizing variables such as current density and treatment time, demonstrating potential for practical applications in industrial wastewater management (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).
Use in Geothermal Tracing
Naphthalene sulfonates, including 2-naphthalene sulfonate, have been evaluated for use as tracers in geothermal reservoirs. Their thermal decay kinetics were studied in simulated hydrothermal environments, providing valuable data for their application in high-temperature geothermal reservoirs. This research contributes to the understanding of how these compounds behave under extreme environmental conditions and their utility in geothermal energy exploration (Rose, Benoit, & Kilbourn, 2001).
Interaction with Proteins
Research on 1-Anilino-8-naphthalene sulfonate, a derivative of naphthalene sulfonate, has explored its interactions with proteins like apomyoglobin and apohemoglobin. This compound binds to specific sites on these proteins, making it a valuable tool for studying protein structure and function. Such studies provide insights into non-polar binding sites in proteins and the dynamics of protein-ligand interactions (Stryer, 1965).
Wastewater Treatment
Naphthalene sulfonates, due to their hydrophobic and ionizable nature, pose challenges in wastewater treatment. Research has focused on developing materials like recyclable acrylic ester polymers for the removal of these compounds from wastewater. This has implications for improving the efficiency of wastewater treatment processes, especially in handling pollutants like 2-NS (Pan et al., 2008).
Propiedades
Número CAS |
16023-36-2 |
|---|---|
Fórmula molecular |
C10H7O3S- |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |
Clave InChI |
KVBGVZZKJNLNJU-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
Sinónimos |
2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



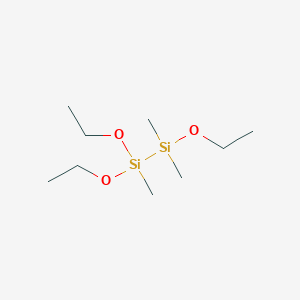

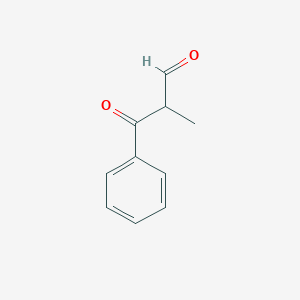
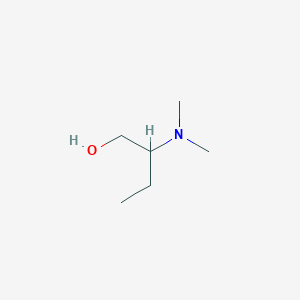
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
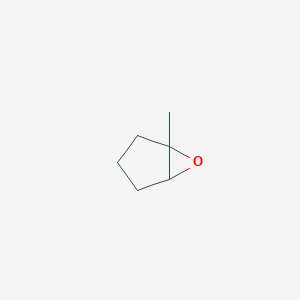
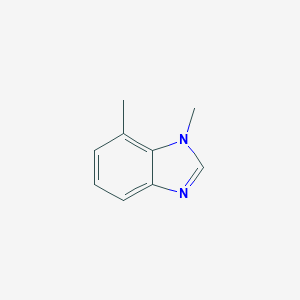

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
